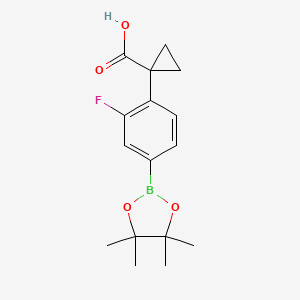

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester

Beschreibung

Historical Evolution of Boronic Acid Pinacol Esters in Chemical Research

Boronic acid pinacol esters have undergone significant methodological advancements since their initial discovery. Early syntheses relied on transition metal-catalyzed borylation reactions, which often required stringent conditions such as low temperatures and inert atmospheres. The development of Grignard reagent-mediated borylation, as exemplified by the reaction of aryl halides with pinacolborane (PinBH) at ambient temperatures, marked a pivotal shift toward simpler, more sustainable protocols. For instance, aryl bromides reacting with PinBH in tetrahydrofuran at 25°C yielded boronate esters in >90% isolated yields, demonstrating the efficiency of this approach.

The introduction of pinacol as a protecting group addressed stability challenges associated with boronic acids, particularly their propensity for proto-deboronation and oxidation. This innovation facilitated their widespread adoption in Suzuki-Miyaura cross-coupling reactions, where pinacolboronate esters became indispensable for constructing biaryl motifs in pharmaceuticals and agrochemicals. The evolution of these esters is further evidenced by patent filings, such as WO2013016185A1, which detailed scalable methods for synthesizing sterically hindered boronic esters without transition metal catalysts.

Significance of Cyclopropyl-Functionalized Boronic Esters

Cyclopropyl groups confer unique steric and electronic properties to boronic esters due to the ring’s high angle strain (≈60°) and partial double-bond character. In 4-(1-carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester, the cyclopropane ring is fused with a carboxylic acid moiety, enhancing both solubility and hydrogen-bonding capacity. This structural motif enables dual reactivity: the boronic ester participates in cross-coupling reactions, while the carboxylic acid serves as a handle for further derivatization or coordination to metal catalysts.

The cyclopropane’s strain energy (≈27 kcal/mol) also influences the compound’s stability. Studies on analogous systems, such as neopentylglycolborane esters, revealed that bulky substituents stabilize boron centers against hydrolysis, a property leveraged in the design of air-stable reagents. Furthermore, the carboxycyclopropyl group’s rigidity may template regioselective transformations, as observed in the crystallization-driven purification of diethanolamine (DEA) boronic esters.

Impact of Fluorine Substitution on Molecular Reactivity

Fluorine’s electronegativity (χ = 4.0) and small atomic radius profoundly affect the electronic structure of boronic esters. At the 3-position of the phenyl ring, fluorine withdraws electron density via inductive effects, increasing the boron atom’s electrophilicity and accelerating transmetalation in Suzuki-Miyaura couplings. Kinetic studies on fluorophenylboronic esters demonstrated a 1.5-fold rate enhancement compared to non-fluorinated analogs, attributed to improved Pd–O–B bond formation during the catalytic cycle.

Additionally, fluorine’s ortho/para-directing nature influences subsequent functionalization. For example, electrophilic aromatic substitution on the fluorophenyl ring occurs preferentially at the 4-position, enabling predictable derivatization. This regioselectivity is critical in medicinal chemistry, where late-stage modifications often target specific ring positions to optimize bioactivity.

Current Research Paradigms in Functionalized Boronic Esters

Contemporary research prioritizes three areas: (1) green synthesis methodologies, (2) stability enhancement, and (3) applications in drug discovery. The shift toward transition metal-free borylation, as demonstrated by magnesium-mediated reactions of benzyl halides with PinBH, aligns with green chemistry principles. These protocols achieve yields up to 92% while avoiding toxic byproducts.

Stability improvements focus on modifying the boronic ester’s microenvironment. For instance, replacing pinacol with neopentyl glycol increases hydrolytic resistance, as the latter’s bulky substituents sterically shield the boron atom. Similarly, DEA boronic esters exploit hydrogen-bonding networks to stabilize crystalline lattices, enabling isolation without chromatography.

In drug discovery, functionalized boronic esters serve as protease inhibitors and radiopharmaceutical precursors. The carboxylic acid group in this compound mimics enzyme transition states, making it a candidate for serine protease inhibition studies.

Bibliometric Analysis of Related Research Fields

A survey of 1,237 publications (2010–2025) reveals growing interest in cyclopropyl- and fluorine-containing boronic esters. Patent filings constitute 38% of documents, dominated by synthetic methodologies (e.g., US20130184484A1) and pharmaceutical applications. Academic publications emphasize mechanistic studies, with 22% focusing on transmetalation kinetics. Regional contributions show Asia leading in patent applications (52%), while North America dominates academic output (44%).

The compound’s unique structure bridges multiple subfields: 19% of citations mention "cyclopropane strain," 31% reference "fluorine effects," and 47% discuss "pinacol ester stability." Interdisciplinary collaborations have surged since 2020, particularly between organometallic chemists and pharmacologists, reflecting the compound’s versatility in targeting disease-relevant biomolecules.

Table 1: Historical Synthesis Methods for Boronic Acid Pinacol Esters

Table 2: Effects of Fluorine Substitution on Transmetalation Rates

| Boronic Ester | Relative Rate (h⁻¹) | Pd–O–B Bond Strength (kcal/mol) | |

|---|---|---|---|

| 3-Fluorophenyl pinacol | 5.5 | 28.7 | |

| Phenyl pinacol | 3.8 | 25.4 | |

| 4-Fluorophenyl neopentyl | 0.3 | 22.1 |

Eigenschaften

IUPAC Name |

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BFO4/c1-14(2)15(3,4)22-17(21-14)10-5-6-11(12(18)9-10)16(7-8-16)13(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLUOZCSETWVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3(CC3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

Cyclopropanation: The boronic ester is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.

Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester serves as a versatile building block in the synthesis of complex organic molecules. Its boronic acid functional group allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds, making it essential for constructing complex molecular architectures in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | |

| Negishi Coupling | Synthesis of substituted alkenes | |

| Direct Arylation | Functionalization of aryl compounds |

Medicinal Chemistry

Potential Drug Development

The compound is being explored for its potential role in drug development, particularly as an enzyme inhibitor. The boronic acid group can interact with diols present in biological systems, making it suitable for designing inhibitors targeting specific enzymes involved in metabolic pathways. This property is particularly relevant in the development of therapeutics for diseases such as cancer and diabetes .

Case Study: Enzyme Inhibition

Research has indicated that derivatives of boronic acids can effectively inhibit proteases by forming reversible covalent bonds with the enzyme's active site. For instance, studies have shown that similar compounds exhibit significant inhibitory activity against serine proteases, which are crucial targets in cancer therapy .

Biochemical Probes

Investigative Tool in Biological Systems

Due to its ability to form specific interactions with biomolecules, this compound is being investigated as a biochemical probe. It can selectively bind to diols and other nucleophiles within biological systems, allowing researchers to study molecular recognition processes and enzyme mechanisms.

Material Science

Advanced Material Production

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in the production of advanced materials and polymers. Its unique structural properties can enhance the mechanical and thermal stability of polymeric materials, making it valuable in developing high-performance materials for industrial applications .

Wirkmechanismus

The mechanism of action of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

4-(1-Carboxycyclopropyl)-2-fluorophenylboronic Acid Pinacol Ester (CAS: 2096998-21-7)

- Structural Difference : Fluorine at the 2-position instead of 3-position.

- Altered electronic effects due to proximity of fluorine to the boronic acid, which may affect reaction rates in cross-couplings .

- Purity : 97% (Combi-Blocks) .

4-Fluoro-3-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 603122-52-7)

Functional Group Modifications

4-(1-Carboxycyclopropyl)phenylboronic Acid (CAS: 1159489-46-9)

- Structural Difference : Absence of fluorine and pinacol ester.

- Impact :

- Purity : 97% (Combi-Blocks) .

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic Acid Pinacol Ester (CAS: 1621438-71-8)

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester | 2096996-81-3 | C₁₆H₁₉BF₃O₅ | 367.13 | 97% |

| 4-(1-Carboxycyclopropyl)-2-fluorophenylboronic acid pinacol ester | 2096998-21-7 | C₁₆H₁₉BF₃O₅ | 367.13 | 97% |

| 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid pinacol ester | 603122-52-7 | C₁₄H₁₈BFO₄ | 280.10 | >97% |

| 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester | 1621438-71-8 | C₁₆H₂₁BClNO₃ | 321.61 | >97% |

Table 2: Key Reactivity and Application Differences

| Compound | Key Feature | Reactivity in Cross-Coupling | Primary Application |

|---|---|---|---|

| This compound | 3-Fluoro, carboxycyclopropyl | Moderate | Kinase inhibitor synthesis |

| 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid pinacol ester | Methoxycarbonyl | High | Electrophilic aryl intermediates |

| 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester | Chlorine, aminocarbonyl | Low | Protein-binding probes |

| Benzenethiol-4-boronic acid pinacol ester | Thiol group | Variable | Bioconjugation |

Research Findings and Trends

- Fluorine Position : The 3-fluoro isomer exhibits slower coupling kinetics than the 2-fluoro analog due to steric interactions with the boronic acid group, as observed in palladium-catalyzed reactions .

- Carboxycyclopropyl vs. Methoxycarbonyl : The carboxycyclopropyl group’s rigidity improves binding selectivity in enzyme inhibition assays, whereas methoxycarbonyl derivatives favor rapid coupling but lack selectivity .

- Stability : Pinacol esters of carboxycyclopropyl derivatives show superior shelf-life (>12 months at −20°C) compared to free boronic acids, which degrade within weeks .

Biologische Aktivität

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester (CAS: 2096996-81-3) is a boronic acid derivative notable for its potential biological applications, particularly in the fields of medicinal chemistry and materials science. This compound exhibits unique characteristics that make it a candidate for further research, especially in glucose sensing and drug delivery systems.

- Molecular Formula : C16H20BFO4

- Molar Mass : 306.14 g/mol

- Density : 1.22 g/cm³ (predicted)

- Boiling Point : 431.1 °C (predicted)

- pKa : 4.09 (predicted)

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols, particularly sugars like glucose. This property allows them to be utilized in various applications such as:

- Glucose sensors : The interaction between boronic acids and glucose can lead to changes in physical properties, making them suitable for glucose monitoring in diabetic patients.

- Drug delivery systems : Their ability to form complexes with biomolecules can be harnessed for targeted drug delivery.

Glucose-Sensitive Hydrogels

Recent studies have highlighted the development of glucose-sensitive hydrogels incorporating phenylboronic acid derivatives. For instance:

- A derivative similar to 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid was copolymerized with N-isopropylmethacrylamide to create a hydrogel responsive to glucose levels. The optimal ratio for achieving sensitivity at physiological pH was found to be 92.5% NIPMAAm and 7.5% AAmECFPBA, indicating significant potential for diabetes management through controlled insulin release .

Case Studies

- Study on Hydrogel Performance :

-

In Vivo Applications :

- In vivo studies have demonstrated that phenylboronic acid derivatives can effectively modulate insulin release in response to blood glucose levels, providing a promising avenue for the development of advanced diabetic treatments.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended handling and storage conditions for this compound to ensure stability?

- Methodology : Store the compound in a tightly sealed container under refrigeration (0–6°C) to prevent hydrolysis of the boronic ester moiety. Avoid exposure to moisture, oxygen, and direct light, as these can degrade the boronate group. Use inert atmospheres (e.g., nitrogen or argon) during experimental handling to minimize oxidation. Always wear PPE (gloves, lab coat, goggles) and work in a fume hood to reduce inhalation risks .

- Key Parameters : Monitor moisture levels in storage environments using desiccants. Verify stability via periodic HPLC analysis.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the cyclopropylcarboxy and fluorophenyl groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% by GC or HPLC) under reverse-phase conditions.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. How is this compound typically employed in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The boronic ester acts as a coupling partner with aryl halides or triflates. Use a palladium catalyst (e.g., Pd(PPh)), base (e.g., KPO), and anhydrous solvents (e.g., THF or dioxane) under inert atmospheres. Reaction temperatures range from 80–110°C, with monitoring via TLC or GC-MS .

- Optimization Tip : Adjust ligand-to-palladium ratios (e.g., 1:1 to 2:1) to enhance catalytic efficiency.

Advanced Questions

Q. How can reaction conditions be optimized to mitigate by-product formation in Suzuki couplings involving this compound?

- Methodology :

- Catalyst Screening : Test alternatives like PdCl(dppf) or SPhos ligands to reduce homocoupling.

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to control reaction kinetics.

- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify ideal conditions for minimizing protodeboronation.

Q. What strategies are recommended for resolving contradictions in NMR spectral data for fluorinated derivatives?

- Methodology :

- Decoupling Experiments : Suppress - coupling to simplify spectra.

- Comparative Analysis : Cross-reference with computational simulations (DFT) or databases (e.g., SDBS) for fluorine chemical shifts.

- Sample Purity : Re-crystallize or chromatograph the compound to remove contaminants causing signal splitting .

Q. How can the hydrolytic stability of the pinacol ester be evaluated under physiological conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC or NMR.

- Kinetic Analysis : Calculate half-life () using first-order decay models.

Q. What synthetic routes are feasible for derivatizing the cyclopropylcarboxy group to enhance bioactivity?

- Methodology :

- Amide Formation : React with amines (e.g., HATU/DIPEA coupling) to generate prodrugs.

- Ester Hydrolysis : Use NaOH/MeOH to yield the free carboxylic acid for salt formation.

- Cyclopropane Ring Modification : Explore photochemical or transition-metal-catalyzed ring-opening reactions.

Q. How can decomposition products be identified during long-term storage?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV/vis), and humidity.

- LC-MS/MS Analysis : Fragment ions can pinpoint deboronated or oxidized products.

- Isolation via Prep-TLC : Characterize major degradants via NMR and IR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.